molecular formula FeH28NO20S2 B15340674 azane;hydrogen sulfate;iron(3+);sulfate;dodecahydrate

azane;hydrogen sulfate;iron(3+);sulfate;dodecahydrate

Cat. No.: B15340674
M. Wt: 482.2 g/mol
InChI Key: LCPUDZUWZDSKMX-UHFFFAOYSA-K
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Description

Chemical Identification: The compound "azane; hydrogen sulfate; iron(3+); sulfate; dodecahydrate" corresponds to ammonium iron(III) sulfate dodecahydrate, with the formula NH₄Fe(SO₄)₂·12H₂O (CAS: 7783-83-7). It is also known as ferric ammonium sulfate dodecahydrate or iron alum. Its molecular weight is 482.19 g/mol, and it crystallizes in pale violet octahedral structures .

Properties

Molecular Formula

FeH28NO20S2

Molecular Weight

482.2 g/mol

IUPAC Name

azane;hydrogen sulfate;iron(3+);sulfate;dodecahydrate

InChI

InChI=1S/Fe.H3N.2H2O4S.12H2O/c;;2*1-5(2,3)4;;;;;;;;;;;;/h;1H3;2*(H2,1,2,3,4);12*1H2/q+3;;;;;;;;;;;;;;;/p-3

InChI Key

LCPUDZUWZDSKMX-UHFFFAOYSA-K

Canonical SMILES

N.O.O.O.O.O.O.O.O.O.O.O.O.OS(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3]

Origin of Product

United States

Preparation Methods

Direct Synthesis from Ferric Sulfate and Ammonium Sulfate

The most straightforward method involves combining equimolar solutions of ferric sulfate ($$ \text{Fe}2(\text{SO}4)3 $$) and ammonium sulfate ($$ (\text{NH}4)2\text{SO}4 $$) in aqueous media. The reaction proceeds as follows:

$$
\text{Fe}2(\text{SO}4)3 + (\text{NH}4)2\text{SO}4 + 24\text{H}2\text{O} \rightarrow 2\text{NH}4\text{Fe}(\text{SO}4)2 \cdot 12\text{H}_2\text{O}
$$

After mixing, the solution is heated to 60–70°C to enhance solubility, followed by slow cooling to 0°C to precipitate violet crystals. This method yields products with >99% purity, as confirmed by X-ray diffraction analysis. However, it requires high-purity starting materials, making it cost-prohibitive for large-scale applications.

Oxidation of Ferrous Sulfate with Nitric Acid

Industrial-grade ferrous sulfate ($$ \text{FeSO}4 \cdot 7\text{H}2\text{O} $$) serves as a low-cost precursor. The process begins by dissolving 200 g of $$ \text{FeSO}4 \cdot 7\text{H}2\text{O} $$ in 500 mL of water, followed by the addition of 30 mL concentrated sulfuric acid. Nitric acid ($$ \text{HNO}_3 $$) is introduced dropwise at 30–45°C to oxidize $$ \text{Fe}^{2+} $$ to $$ \text{Fe}^{3+} $$:

$$
6\text{FeSO}4 + 3\text{H}2\text{SO}4 + 2\text{HNO}3 \rightarrow 3\text{Fe}2(\text{SO}4)3 + 2\text{NO} \uparrow + 4\text{H}2\text{O}
$$

Potassium ferricyanide ($$ \text{K}3[\text{Fe}(\text{CN})6] $$) confirms complete oxidation by the absence of blue precipitates. The solution is evaporated until fumes of $$ \text{SO}_3 $$ appear, reconstituted with water, and mixed with ammonium sulfate. Crystallization at 0°C produces 85–90% yield, though residual nitrate impurities necessitate recrystallization.

Oxidation of Ferrous Sulfate with Hydrogen Peroxide

To avoid nitrogen oxide emissions, hydrogen peroxide ($$ \text{H}2\text{O}2 $$) replaces nitric acid as the oxidizing agent. A 3% $$ \text{H}2\text{O}2 $$ solution is added to $$ \text{FeSO}_4 $$ under vigorous stirring:

$$
2\text{FeSO}4 + \text{H}2\text{O}2 + \text{H}2\text{SO}4 \rightarrow \text{Fe}2(\text{SO}4)3 + 2\text{H}_2\text{O}
$$

This exothermic reaction achieves full oxidation within 1 hour. Subsequent steps mirror the nitric acid method, but the absence of nitrate byproducts simplifies purification. The final product meets ACS grade specifications with <0.01% insoluble matter.

Precipitation from Ferric Chloride

Ferric chloride ($$ \text{FeCl}3 $$) offers an alternative iron source. Ammonium hydroxide ($$ \text{NH}4\text{OH} $$) precipitates $$ \text{Fe}(\text{OH})_3 $$, which is washed and dissolved in sulfuric acid:

$$
2\text{Fe}(\text{OH})3 + 3\text{H}2\text{SO}4 \rightarrow \text{Fe}2(\text{SO}4)3 + 6\text{H}_2\text{O}
$$

Adding ammonium sulfate and crystallizing at 0°C yields 78–82% product. However, chloride contamination from incomplete washing limits this method to non-analytical applications.

Crystallization and Purification Techniques

Crystal quality depends on cooling rate and solvent composition. Slow cooling (0.5°C/min) in the presence of 5% $$ \text{H}2\text{SO}4 $$ produces larger, more uniform crystals. Vacuum filtration and ethanol washes reduce mother liquor inclusion, achieving 99.5% purity.

Parameter Optimal Value Effect on Crystallization
Cooling Rate 0.5°C/min Enhances crystal size
Sulfuric Acid Conc. 5% (v/v) Prevents hydrolysis
Final Temperature 0°C Maximizes yield

Comparative Analysis of Preparation Methods

The table below evaluates four methods based on yield, cost, and environmental impact:

Method Yield (%) Cost (USD/kg) Hazardous Byproducts
Direct Synthesis 95 12.50 None
$$ \text{HNO}_3 $$ Oxidation 85 8.20 NO, $$ \text{NO}_2 $$
$$ \text{H}2\text{O}2 $$ Oxidation 90 9.80 None
$$ \text{FeCl}_3 $$ Precipitation 80 6.50 $$ \text{NH}_4\text{Cl} $$

Hydrogen peroxide oxidation balances cost and safety, making it ideal for pharmaceutical-grade production.

Industrial-Scale Production Considerations

Large reactors (5,000 L) with titanium-lined interiors resist sulfuric acid corrosion. Continuous centrifugation reduces processing time by 40%, while spray drying achieves 98% solvent recovery. Environmental regulations favor $$ \text{H}2\text{O}2 $$-based methods, as they eliminate NOx scrubbing systems.

Recent Advances in Synthesis Methodologies

Electrochemical oxidation of $$ \text{Fe}^{2+} $$ using boron-doped diamond electrodes achieves 99% conversion efficiency without chemical oxidizers. Solvent-free mechanochemical synthesis, involving ball milling $$ \text{Fe}2(\text{SO}4)3 $$ and $$ (\text{NH}4)2\text{SO}4 $$, reduces energy consumption by 70%.

Chemical Reactions Analysis

Types of Reactions

Azane;hydrogen sulfate;iron(3+);sulfate;dodecahydrate undergoes various chemical reactions, including:

    Oxidation: The iron(3+) can be reduced to iron(2+) under certain conditions.

    Reduction: The compound can act as an oxidizing agent, reducing other substances.

    Substitution: The sulfate groups can be substituted with other anions in specific reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may produce iron(II) sulfate, while substitution reactions may yield different sulfate salts.

Scientific Research Applications

Azane;hydrogen sulfate;iron(3+);sulfate;dodecahydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies involving iron metabolism and enzyme activity.

    Medicine: Investigated for its potential use in treating iron deficiency and other medical conditions.

    Industry: Utilized in the production of fertilizers, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of azane;hydrogen sulfate;iron(3+);sulfate;dodecahydrate involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The iron(3+) ion can interact with various molecular targets, including enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogs: Hydrated Metal Sulfates
Property Ammonium Iron(III) Sulfate Dodecahydrate Aluminum Sulfate Hexadecahydrate Potassium Aluminum Sulfate Dodecahydrate
Formula NH₄Fe(SO₄)₂·12H₂O Al₂(SO₄)₃·16H₂O KAl(SO₄)₂·12H₂O
Molecular Weight 482.19 g/mol 630.39 g/mol 474.39 g/mol
Primary Use Analytical reagent, mordant Water purification, dyeing Food additive, mordant
Solubility in Water 100 mg/mL (slightly hazy solution) 31.2 g/100 mL (20°C) 14.3 g/100 mL (20°C)
Key Difference Contains Fe³⁺; redox-active in titrations Contains Al³⁺; forms acidic solutions Contains K⁺; used in alum production

Research Findings :

  • In dyeing, ammonium iron(III) sulfate produces darker hues compared to potassium aluminum sulfate due to Fe³⁺ coordination with dye molecules .
  • Aluminum sulfate is preferred in water treatment for coagulation, while iron(III) sulfate is avoided due to residual color .
Iron Sulfates with Different Oxidation States/Hydration
Property Ammonium Iron(III) Sulfate Dodecahydrate Ammonium Iron(II) Sulfate Hexahydrate Iron(III) Sulfate Heptahydrate
Formula NH₄Fe(SO₄)₂·12H₂O (NH₄)₂Fe(SO₄)₂·6H₂O Fe₂(SO₄)₃·7H₂O
Oxidation State Fe³⁺ Fe²⁺ Fe³⁺
Color Pale violet Blue-green Yellow-white
Transfection Inhibition Reduces efficiency by 40–60% Similar inhibition (40–60%) Complete inhibition
Stability Stable in air; non-hygroscopic Oxidizes to Fe³⁺ in air Hygroscopic; decomposes in moisture

Key Insights :

  • Fe²⁺ salts (e.g., ammonium iron(II) sulfate) are prone to oxidation, limiting their use in long-term storage .
  • Iron(III) sulfate heptahydrate’s stronger transfection inhibition is attributed to higher Fe³⁺ bioavailability .
Analytical Use Compared to Titanium(III) Salts
Property Ammonium Iron(III) Sulfate Dodecahydrate Titanium(III) Sulfate
Role in Titration Primary standard for Fe³⁺ assays Reductant in iodine liberation assays
Stability Stable; SD ±0.45 mmol/kg Unstable; SD ±2.1 mmol/kg
Assay Precision High reproducibility (±0.5%) Lower precision due to Ti³⁺ oxidation

Methodology :

  • Iron(III) sulfate is standardized via EDTA back-titration with bismuth nitrate, ensuring accuracy in Fe³⁺ quantification .

Biological Activity

Azane; hydrogen sulfate; iron(3+); sulfate; dodecahydrate, commonly known as ammonium iron(III) sulfate dodecahydrate, is a compound with significant biological activity. This article explores its biochemical properties, applications, and case studies that highlight its importance in various fields.

  • Molecular Formula : NH4Fe SO4)212H2O\text{NH}_4\text{Fe SO}_4)_2\cdot 12\text{H}_2\text{O}
  • Molecular Weight : 482.19 g/mol
  • CAS Number : 7783-83-7
  • Solubility : Soluble in water (1240 mg/ml at 25°C) and slightly soluble in 1% (v/v) aqueous HCl.

Enzymatic Activity

Ammonium iron(III) sulfate acts as a catalyst in biochemical reactions, notably enhancing the activity of enzymes such as xanthine oxidase and xanthine oxidoreductase. Studies have shown that this compound can restore enzymatic activity in apoenzymes, which are inactive without their metal cofactor. For instance, it has been used to reactivate soybean lipoxygenase, an enzyme crucial for fatty acid metabolism .

Antimicrobial Properties

The compound exhibits antimicrobial effects due to its paramagnetic and acidic nature. It has been shown to inhibit the growth of various microorganisms, making it useful in applications such as wastewater treatment and disinfection processes .

Analytical Chemistry

Ammonium iron(III) sulfate is widely used as an analytical reagent. It serves as a standard for iron quantification in various chemical analyses due to its stable composition and predictable behavior in reactions .

Dyeing and Textile Printing

In the textile industry, it functions as a mordant, aiding in the fixation of dyes to fabrics. This property is particularly valuable in producing vibrant colors that are resistant to washing .

Case Study 1: Activation of Xanthine Oxidase

A study conducted on cultured rat cells demonstrated that the presence of ammonium iron(III) sulfate significantly increased the activity of xanthine oxidase. This finding suggests potential applications in metabolic research where modulation of enzyme activity is critical .

Parameter Control Group Experimental Group
Xanthine Oxidase ActivityLowHigh
Enzyme Concentration (µg/mL)50100

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial properties of ammonium iron(III) sulfate revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The compound was tested against common pathogens and showed significant inhibition zones in agar diffusion assays .

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Q & A

Q. What are the optimal synthesis methods for ammonium ferric sulfate dodecahydrate, and how can its purity be validated?

Methodological Answer: The compound is typically synthesized by dissolving equimolar amounts of ferric sulfate and ammonium sulfate in hot water, followed by crystallization at controlled cooling rates. Key steps include:

  • Precipitation: Use stoichiometric ratios of Fe₂(SO₄)₃ and (NH₄)₂SO₄ in deionized water at 80–90°C to avoid premature crystallization .
  • Crystallization: Slow cooling (1–2°C/min) to obtain violet dodecahydrate crystals. Rapid cooling may yield impurities or lower hydration states.
  • Purity Validation:
    • ICP-OES/MS: Quantify Fe³⁺ and NH₄⁺ content (≥99% purity for analytical-grade reagents) .
    • Chloride Test: Limit chloride impurities to ≤0.0005% using argentometric titration .
    • Thermogravimetric Analysis (TGA): Confirm 12 hydration water molecules (mass loss ~44.8% at 230°C) .

Q. How is ammonium ferric sulfate dodecahydrate standardized for use in titrimetric analysis?

Methodological Answer: The compound serves as a primary standard for iron(III) in redox titrations. Standardization protocols include:

  • Solution Preparation: Dissolve 48.22 g in 1 L of 0.1 M H₂SO₄ to prepare 0.1 M Fe³⁺ solution .
  • Titration with EDTA: Adjust pH to 2–3 with HCl, add sulfosalicylic acid as an indicator, and titrate until the violet Fe³⁺-sulfosalicylate complex turns yellow .
  • Cross-Verification: Compare results with certified reference materials (e.g., NIST SRM 3131a for iron) to ensure <0.5% relative error .

Q. What are the primary applications of this compound in analytical chemistry?

Methodological Answer:

  • Iron Standard: Used to calibrate atomic absorption spectroscopy (AAS) and inductively coupled plasma (ICP) systems for Fe quantification .
  • Redox Catalyst: Facilitates Fenton-like reactions in hydroxyl radical (·OH) generation for organic pollutant degradation studies. Typical conditions: 1–5 mM Fe³⁺, pH 3–5, with H₂O₂ as a co-reagent .
  • Mordant in Histology: Fixes dyes to biological tissues by forming coordination complexes with hematoxylin (e.g., in Heidenhain’s iron hematoxylin staining) .

Advanced Research Questions

Q. How do hydration states affect the compound’s stability and reactivity in aqueous solutions?

Methodological Answer:

  • Hydration Stability: The dodecahydrate form is stable at 20–25°C but dehydrates to lower hydrates (e.g., hexahydrate) above 37°C, altering solubility and redox potential. Use Karl Fischer titration to monitor water loss during storage .
  • pH-Dependent Reactivity: In acidic media (pH < 2), Fe³⁺ remains soluble as [Fe(H₂O)₆]³⁺. At higher pH, hydrolysis forms Fe(OH)₃ precipitates, reducing catalytic activity. Maintain pH < 3 for long-term solution stability .

Q. What analytical techniques resolve discrepancies in reported thermodynamic data (e.g., solubility, redox potentials)?

Methodological Answer:

  • Solubility Discrepancies: Use isothermal saturation methods with controlled ionic strength (e.g., 0.1 M H₂SO₄) to measure solubility. Conflicting literature values often arise from unaccounted sulfate complexation .
  • Redox Potential Calibration: Employ a Ag/AgCl reference electrode and cyclic voltammetry to measure E°(Fe³⁺/Fe²⁺) in 1 M HCl. Reported values range from +0.77 V to +0.68 V due to ligand interference .

Q. How can trace metal impurities (e.g., Zn²⁺, Pb²⁺) impact catalytic performance in biochemical assays?

Methodological Answer:

  • Impurity Analysis: Use ICP-MS to quantify trace metals (e.g., ≤0.003% Zn, ≤0.001% Pb) per ACS reagent specifications .
  • Catalytic Interference: Even 10 ppm Zn²⁺ can inhibit peroxidase-like activity by competing with Fe³⁺ for binding sites. Pre-treat solutions with Chelex-100 resin to remove divalent cations .

Q. What mechanisms explain the compound’s role in free radical generation, and how are these pathways validated?

Methodological Answer:

  • Radical Generation Pathways: Fe³⁺ reacts with H₂O₂ via the Fenton reaction:
    Fe3++H2O2Fe2++HO2+H+\text{Fe}^{3+} + \text{H}_2\text{O}_2 \rightarrow \text{Fe}^{2+} + \text{HO}_2^\cdot + \text{H}^+

    Subsequent Fe²⁺ reacts further to produce ·OH. Validate using electron paramagnetic resonance (EPR) with spin traps like DMPO .

  • Kinetic Studies: Monitor ·OH production rates using fluorescence probes (e.g., terephthalic acid) under varying Fe³⁺/H₂O₂ ratios .

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